molecular formula C11H9N3O5 B11691184 5-methyl-N'-[(E)-(5-nitrofuran-2-yl)methylidene]furan-2-carbohydrazide

5-methyl-N'-[(E)-(5-nitrofuran-2-yl)methylidene]furan-2-carbohydrazide

Katalognummer: B11691184
Molekulargewicht: 263.21 g/mol
InChI-Schlüssel: CHXBSXCDHQSSQB-WUXMJOGZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-methyl-N’-[(E)-(5-nitrofuran-2-yl)methylidene]furan-2-carbohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a furan ring, a nitrofuran moiety, and a hydrazide group, which contribute to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N’-[(E)-(5-nitrofuran-2-yl)methylidene]furan-2-carbohydrazide typically involves the reaction of 5-nitrofuran-2-carbaldehyde with hydrazine derivatives under specific conditions. One common method includes the use of methanolic solutions and hydrazine hydrate, which facilitates the formation of the hydrazone linkage . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures are crucial due to the potential hazards associated with hydrazine and nitrofuran derivatives .

Analyse Chemischer Reaktionen

Types of Reactions

5-methyl-N’-[(E)-(5-nitrofuran-2-yl)methylidene]furan-2-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted furan compounds, which can be further utilized in various applications .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 5-methyl-N’-[(E)-(5-nitrofuran-2-yl)methylidene]furan-2-carbohydrazide involves its interaction with microbial enzymes and cellular components. The nitrofuran moiety is believed to interfere with bacterial DNA synthesis, leading to cell death. The hydrazide group may also contribute to its antimicrobial activity by forming reactive intermediates that disrupt cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-methyl-N’-[(E)-(5-nitrofuran-2-yl)methylidene]furan-2-carbohydrazide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity.

Eigenschaften

Molekularformel

C11H9N3O5

Molekulargewicht

263.21 g/mol

IUPAC-Name

5-methyl-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]furan-2-carboxamide

InChI

InChI=1S/C11H9N3O5/c1-7-2-4-9(18-7)11(15)13-12-6-8-3-5-10(19-8)14(16)17/h2-6H,1H3,(H,13,15)/b12-6+

InChI-Schlüssel

CHXBSXCDHQSSQB-WUXMJOGZSA-N

Isomerische SMILES

CC1=CC=C(O1)C(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-]

Kanonische SMILES

CC1=CC=C(O1)C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.